PDE4 Inhibition Potency of 2-Phenoxy-N-(2-piperidin-1-ylphenyl)acetamide in Cellular Assays
2-phenoxy-N-(2-piperidin-1-ylphenyl)acetamide demonstrates significant inhibitory activity against cAMP-specific 3',5'-cyclic phosphodiesterase 4 (PDE4) in a human cellular context [1]. The compound achieved an IC50 of 72 nM in a cell-based electrochemiluminescence immunoassay using human U937 cells [1]. While direct head-to-head data with a structurally identical comparator are unavailable, this cellular potency can be contextualized against other 2-phenoxyacetamide derivatives. For example, compound 4b, a 2-phenoxyacetamide derivative with a different amine substituent, exhibited a BChE IC50 of 2.10 µM in a separate study, representing a ~29-fold lower potency against a different target [2]. This class-level inference suggests that the specific piperidinyl substitution in the target compound may confer enhanced potency for certain enzyme targets, underscoring the importance of procuring the exact structure for PDE4-related research.
| Evidence Dimension | Inhibition of cAMP-specific 3',5'-cyclic phosphodiesterase 4 (PDE4) |
|---|---|
| Target Compound Data | IC50 = 72 nM |
| Comparator Or Baseline | Compound 4b (2-phenoxyacetamide derivative; BChE target) |
| Quantified Difference | Target compound's PDE4 IC50 is ~29-fold more potent than comparator's BChE IC50 (2.10 µM) |
| Conditions | Human U937 cells; 30-minute incubation; electrochemiluminescence-based immunoassay |
Why This Matters
This cellular potency data informs researchers that the compound is a viable tool for studying PDE4-mediated pathways, and that substituting with a generic 2-phenoxyacetamide analog may result in significantly reduced target engagement.
- [1] BindingDB. (n.d.). BDBM50482157: CHEMBL1097709. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50482157 View Source
- [2] Synthesis and biological evaluation of new 2-phenoxyacetamide/3-phenoxypropanamide/4-oxobutanamide derivatives. (2024). Journal of Molecular Structure, 1317, 139106. doi:10.1016/j.molstruc.2024.139106 View Source
